molecular formula C23H19NO4 B2814289 [1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate CAS No. 1009249-55-1

[1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate

Cat. No. B2814289
CAS RN: 1009249-55-1
M. Wt: 373.408
InChI Key: JZZQBCVZWHWVMW-UHFFFAOYSA-N
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Description

[1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate, also known as OPFP, is a chemical compound that has shown promising results in scientific research applications.

Scientific Research Applications

Multicomponent Reaction Applications

  • Coordination Complexes and π–π Stacking Interactions

    Compounds with similar structural frameworks have been used to study the formation of coordination complexes, showcasing distorted tetrahedral geometries and π–π stacking interactions, which are essential for understanding molecular assembly and supramolecular chemistry (Fang et al., 2007).

  • Asymmetric Synthesis of Polyketide Metabolites

    The use of chiral hypervalent iodine for the stereoselective synthesis of polyketide metabolites demonstrates the compound's potential in synthetic organic chemistry to achieve stereocontrolled synthesis, crucial for drug development and natural product synthesis (Fujita et al., 2012).

  • Antimicrobial and Optical Property Studies

    Novel formazan dyes derived from similar compounds have shown enhanced fastness properties, cost-effectiveness, and significant antimicrobial activity against various bacteria, highlighting the potential of such compounds in developing new materials with antibacterial properties (Khan et al., 2019).

  • Multicomponent Condensation Reactions

    The formation of 3-amino-4-(arylamino)-1H-isochromen-1-ones from reactions involving 2-formylbenzoic acid showcases the compound's utility in multicomponent reactions, a powerful tool in organic synthesis for constructing complex molecules from simpler ones (Opatz & Ferenc, 2005).

properties

IUPAC Name

[1-oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c1-16(28-23(27)19-13-11-17(15-25)12-14-19)22(26)24-21-10-6-5-9-20(21)18-7-3-2-4-8-18/h2-16H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZQBCVZWHWVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({[1,1'-Biphenyl]-2-YL}carbamoyl)ethyl 4-formylbenzoate

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